
(2-(1-(4-氟苯基)-5-甲基-1H-1,2,3-三唑-4-基)-4-甲基噻唑-5-基)(4-(4-氟苯基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H22F2N6OS and its molecular weight is 480.54. The purity is usually 95%.
BenchChem offers high-quality (2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性:该化合物已被评估其抗菌特性。例如,Nagaraj、Srinivas 和 Rao (2018) 合成了一系列具有相似结构的新化合物,并发现其中一些化合物对细菌生长具有显着的抑制作用,突出了它们作为抗菌剂的潜力 (Nagaraj, Srinivas, & Rao, 2018).
合成方法和结构表征:Kariuki、Abdel-Wahab 和 El‐Hiti (2021) 报道了密切相关化合物的合成和晶体学分析。他们专注于结构方面,这对于理解此类分子的化学和物理性质至关重要 (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
在治疗 HIV 中的潜力:Ashok、Chander、Balzarini、Pannecouque 和 Murugesan (2015) 合成了 β-咔啉衍生物,包括具有结构相似性的化合物,并发现一些类似物对 HIV-2 菌株具有选择性抑制作用。这表明在 HIV 治疗中具有潜在应用 (Ashok et al., 2015).
抗菌特性:Darekar、Karale、Akolkar 和 Burungale (2020) 对具有相似结构的新型衍生物进行了一项研究,并测试了它们的抗菌活性,揭示了对各种细菌菌株的适度活性 (Darekar et al., 2020).
作用机制
Target of Action
The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre interacts with its targets, PDE3 and PDE4, by inhibiting their activity. This inhibition leads to an increase in the levels of cyclic nucleotides within the cells, resulting in bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects the cyclic nucleotide signaling pathway. Elevated levels of cyclic nucleotides can lead to smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activation (anti-inflammatory effect). These effects are particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD), where airway obstruction and inflammation are common .
Pharmacokinetics
It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer . This method of administration allows for targeted delivery of the drug, potentially enhancing its bioavailability and therapeutic effect while minimizing systemic side effects.
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of COPD, such as breathlessness and persistent coughing . By directly targeting the underlying mechanisms of COPD, Ohtuvayre offers a unique approach to the treatment of this condition .
生化分析
Biochemical Properties
The compound (2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a reversible and highly selective inhibitor of the enzyme monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . Inhibition of 2-AG degradation leads to elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .
Cellular Effects
The compound (2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone indirectly leads to CB1 occupancy by raising 2-AG levels . It also raises norepinephrine levels in the cortex . Activation of CB1 and CB2 receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Molecular Mechanism
The compound (2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an increase in 2-AG levels, which in turn leads to increased activation of CB1 and CB2 receptors .
Temporal Effects in Laboratory Settings
In rodent brain, the compound time- and dose-dependently bound to MAGL . It exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .
Dosage Effects in Animal Models
At a dosage of 30 mg/kg, the compound induced hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . At a lower dosage of 3 mg/kg, it still provided approximately 80% enzyme occupancy, significantly increased 2-AG and norepinephrine levels, and produced neuropathic antinociception without synaptic depression or decreased gamma power .
Metabolic Pathways
The compound (2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is involved in the metabolic pathway of the endocannabinoid 2-AG . By inhibiting MAGL, it prevents the degradation of 2-AG into arachidonic acid and glycerol .
属性
IUPAC Name |
[2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N6OS/c1-15-22(24(33)31-13-11-30(12-14-31)19-7-3-17(25)4-8-19)34-23(27-15)21-16(2)32(29-28-21)20-9-5-18(26)6-10-20/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWBWNBEENTIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2464928.png)
![N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2464931.png)
![2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B2464933.png)
![Ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2464934.png)
![N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2464935.png)
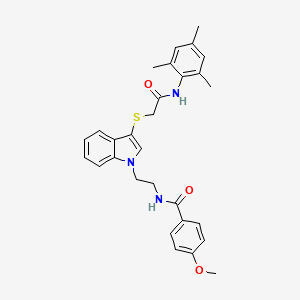
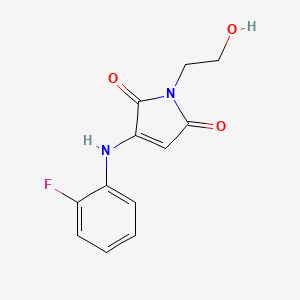
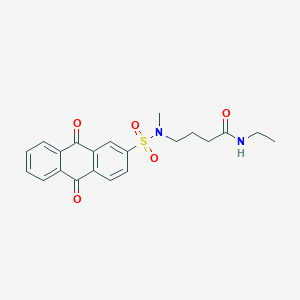
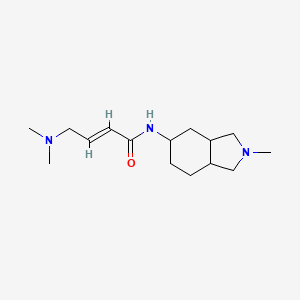

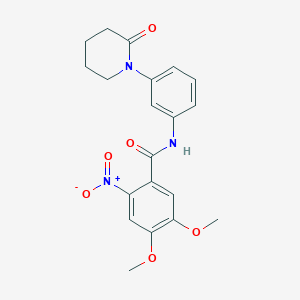
![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2464947.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2464951.png)